ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine
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Overview
Description
Ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine typically involves the borylation of a pyridine derivative. The reaction is often carried out using a palladium catalyst in the presence of a base. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include boronic acids, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: This compound is utilized in the development of fluorescent probes and sensors for biological imaging.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound can also participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Ethyl-(2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)amine stands out due to its specific structural features, such as the presence of both a pyridine ring and a dioxaborolane ring. This unique combination of functional groups imparts distinct chemical reactivity and makes it particularly valuable in various synthetic and analytical applications .
Properties
Molecular Formula |
C14H23BN2O2 |
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Molecular Weight |
262.16 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H23BN2O2/c1-7-16-12-8-11(9-17-10(12)2)15-18-13(3,4)14(5,6)19-15/h8-9,16H,7H2,1-6H3 |
InChI Key |
RDAVPYAWMBUISD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NCC |
Origin of Product |
United States |
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